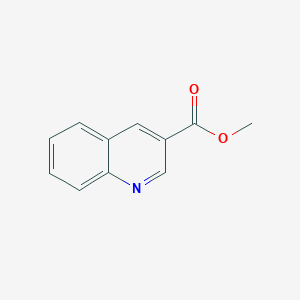

Methyl quinoline-3-carboxylate

概要

説明

Methyl quinoline-3-carboxylate is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, dyes, and catalysis.

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their pharmacological significance. A novel method for synthesizing 3-quinolinecarboxylic acid methyl ester, which is closely related to this compound, was developed from quinoline-2,3-dicarboxylic acid through decarboxylation, chlorination, and alcoholysis with an overall yield of 83.5% . Additionally, a domino process was described for the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters, starting from arylmethyl azides . This process involves an acid-promoted rearrangement to form an N-aryl iminium ion, followed by addition, intramolecular electrophilic aromatic substitution, elimination, and oxidation to yield the quinoline products.

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been characterized using various spectroscopic techniques. For instance, the FT-IR, FT-Raman, and NMR spectra of 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate were recorded and analyzed, providing insights into the molecular vibrations and chemical environment of the compound . The study also included density functional theory (DFT) calculations to understand the reactive and optoelectronic properties of the compound.

Chemical Reactions Analysis

Quinoline derivatives participate in a variety of chemical reactions. For example, the Povarov-type reaction was used to synthesize substituted quinolines from methyl ketones, arylamines, and styrenes, with the methyl group of the methyl ketone serving as a reactive input . Another study reported the synthesis of quinoline-3-carboxylates via a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The synthesized 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate was found to have nonlinear optical properties, which were assessed through the calculation of first and second hyperpolarizabilities . In another study, molecularly imprinted polymers (MIPs) selective for quinoline derivatives demonstrated high affinity and selectivity, which were used for solid phase extraction coupled with HPLC for the detection of trace quinoline compounds in animal muscles .

Applications and Case Studies

Quinoline derivatives have been explored for various applications. For instance, metal(II) complexes based on quinoline-2,3-dicarboxylate were synthesized and showed potential as electrocatalysts for the degradation of methyl orange, a dye pollutant . In the field of medicinal chemistry, substituted 1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acids exhibited potent antibacterial activity, with one compound, grepafloxacin, undergoing clinical evaluation . Additionally, quinoline derivatives have been evaluated as radioligands for imaging peripheral benzodiazepine receptors using PET, demonstrating high specific binding in various organs .

科学的研究の応用

1. Synthetic and Crystallographic Studies

Methyl quinoline-3-carboxylate derivatives have been explored in synthetic and crystallographic studies. For instance, the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate led to the creation of new compounds with potential as inhibitors of Hepatitis B Virus replication. These compounds demonstrated high inhibition of HBV replication in vitro, showcasing their relevance in antiviral research (Kovalenko et al., 2020).

2. Application in Liquid Crystal Displays

Quinoline derivatives, such as ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, have been synthesized for potential applications in liquid crystal displays (LCDs). These new dyes have shown excellent orientation parameters in nematic liquid crystals, indicating their high potential for application in LCDs (Bojinov & Grabchev, 2003).

3. Large-Scale Synthesis for Pharmaceutical Applications

The large-scale synthesis of quinoline derivatives like rac-(3S,4aR,10aR)-6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic Acid Methyl Ester has been developed. These intermediates are important for manufacturing pharmaceutically active compounds, highlighting the role of quinoline derivatives in drug synthesis (Bänziger et al., 2000).

4. Cytotoxic Activity in Cancer Research

A new quinoline derivative, methyl 8-(3-methoxy-3-methylbutyl)-2-methylquinoline-4-carboxylate, isolated from Streptomyces sp. neau50, exhibited cytotoxicity against human lung adenocarcinoma cell line A549. This highlights its potential application in cancer research (Wang et al., 2011).

5. Preparation and Application in Biological Studies

Quinoline-2-carboxylate derivatives have been synthesized for various biological studies, such as the exploration of their antitumoral, antimicrobial, and antioxidant activities. These derivatives play a significant role in the development of new therapeutic agents (Fazal et al., 2015).

6. Potential in Photochemotherapy

Studies on furo and thienoquinolinones, including N-methyl derivatives, have shown potential as photochemotherapeutic agents with antiproliferative activity and decreased toxic side effects. This indicates the utility of quinoline derivatives in developing new treatments in photochemotherapy (Fossa et al., 2002).

7. Synthesis for Antimalarial Agents

Quinoline derivatives like 11-chloro-5-methyl-5H-indolo(2,3-b)quinolines have been synthesized as key intermediates for antimalarial agents. This synthesis approach demonstrates the importance of quinoline derivatives in the development of treatments for malaria (Wang et al., 2014).

作用機序

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, including intercalation into DNA, inhibition of enzymes, and modulation of receptors

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, depending on their specific targets. For instance, some quinoline derivatives have been reported to inhibit DNA synthesis, disrupt cell signaling pathways, and modulate immune responses

Result of Action

Quinoline derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action. These effects can include changes in gene expression, disruption of cell signaling pathways, and induction of cell death

Action Environment

The action, efficacy, and stability of Methyl quinoline-3-carboxylate can be influenced by various environmental factors. These factors can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells

Safety and Hazards

将来の方向性

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

特性

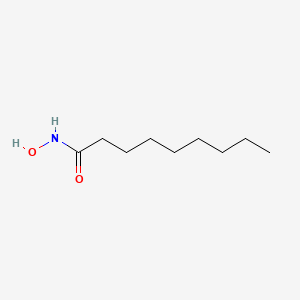

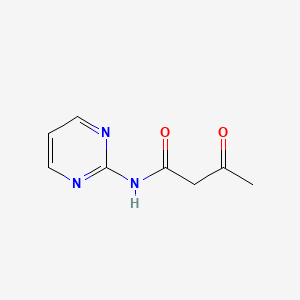

IUPAC Name |

methyl quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-6-8-4-2-3-5-10(8)12-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRATHCADZOYAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292961 | |

| Record name | methyl quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53951-84-1 | |

| Record name | 53951-84-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)